molecular formula C11H22N2O B13326055 N-(Pentan-2-YL)piperidine-3-carboxamide

N-(Pentan-2-YL)piperidine-3-carboxamide

Cat. No.: B13326055
M. Wt: 198.31 g/mol
InChI Key: YLIYWLXRVYTZOL-UHFFFAOYSA-N
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Description

N-(Pentan-2-YL)piperidine-3-carboxamide is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes a piperidine ring substituted with a pentan-2-yl group and a carboxamide functional group. This compound is often used as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pentan-2-YL)piperidine-3-carboxamide typically involves the reaction of piperidine-3-carboxylic acid with pentan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(Pentan-2-YL)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The piperidine ring can undergo substitution reactions, where different substituents replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-(Pentan-2-YL)piperidine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Pentan-2-YL)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(Pentan-2-YL)piperidine-3-carboxamide can be compared with other similar compounds, such as:

    N-(Pentan-3-YL)piperidine-2-carboxamide: Similar structure but different substitution pattern on the piperidine ring.

    N-(Hexan-2-YL)piperidine-3-carboxamide: Similar structure with a longer alkyl chain.

    N-(Butan-2-YL)piperidine-3-carboxamide: Similar structure with a shorter alkyl chain.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

N-pentan-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C11H22N2O/c1-3-5-9(2)13-11(14)10-6-4-7-12-8-10/h9-10,12H,3-8H2,1-2H3,(H,13,14)

InChI Key

YLIYWLXRVYTZOL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)C1CCCNC1

Origin of Product

United States

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